![molecular formula C6H5BN2O6 B15287449 (3,4-Dinitrophenyl)boronic acid](/img/structure/B15287449.png)
(3,4-Dinitrophenyl)boronic acid
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Overview
Description
(3,4-Dinitrophenyl)boronic acid is an organic compound with the molecular formula C6H5BN2O6. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with two nitro groups at the 3 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including (3,4-Dinitrophenyl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester. This reaction is typically performed at low temperatures to prevent over-alkylation, which would lead to the formation of borinic rather than boronic esters . Another common method is hydroboration, where a B-H bond is added over an alkene or alkyne to yield the corresponding alkyl or alkenylborane .
Industrial Production Methods: Industrial production of boronic acids often involves large-scale hydroboration processes, utilizing borane reagents and unsaturated hydrocarbons. The reaction conditions are optimized to ensure high yields and purity of the desired boronic acid derivatives .
Chemical Reactions Analysis
Types of Reactions: (3,4-Dinitrophenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The nitro groups on the phenyl ring can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Formation of dinitrophenyl derivatives with higher oxidation states.
Reduction: Formation of diamino derivatives.
Substitution: Formation of biaryl compounds through cross-coupling reactions.
Scientific Research Applications
(3,4-Dinitrophenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (3,4-Dinitrophenyl)boronic acid exerts its effects is primarily through its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical and biological applications, such as in the formation of boronate esters in Suzuki-Miyaura coupling reactions . The molecular targets and pathways involved include interactions with enzymes and receptors that contain diol groups, facilitating the formation of stable complexes .
Comparison with Similar Compounds
- 3,4-Difluorophenylboronic acid
- 3-Nitrophenylboronic acid
- 4-Nitrophenylboronic acid
Comparison: (3,4-Dinitrophenyl)boronic acid is unique due to the presence of two nitro groups, which significantly influence its reactivity and properties. Compared to other boronic acids, it exhibits distinct electronic and steric effects, making it particularly useful in specific synthetic applications .
Biological Activity
(3,4-Dinitrophenyl)boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The structure of this compound features a boronic acid functional group attached to a dinitrophenyl moiety. This configuration allows the compound to engage in various biochemical interactions, particularly with diols and other nucleophiles.
Mechanisms of Biological Activity
-
Anticancer Activity :
- Studies have shown that derivatives of boronic acids exhibit anticancer properties by acting as proteasome inhibitors and interfering with cancer cell proliferation. For example, this compound has been investigated for its ability to inhibit the growth of prostate cancer cell lines such as LAPC-4 and PC-3 .
- Enzyme Inhibition :
- Antioxidant Properties :
Table 1: Summary of Biological Activities
Detailed Findings
- Anticancer Studies : A study demonstrated that compounds derived from this compound showed selective cytotoxicity against cancer cells while sparing non-cancerous cells. The structure–activity relationship indicated that specific substitutions on the phenyl ring enhanced activity against cancer cell lines .
- Enzyme Activity : The compound exhibited significant inhibition against various enzymes involved in carbohydrate metabolism. For instance, it showed an IC50 value of 188 μM against maltase α-glucosidase, indicating moderate potency compared to other known inhibitors .
- Antioxidant Evaluation : The antioxidant capacity was assessed using multiple assays, revealing IC50 values of 0.11 µg/mL for ABTS cation radical scavenging and 0.14 µg/mL for DPPH free radical scavenging . These results underscore the potential use of this compound in formulations aimed at combating oxidative stress.
Properties
Molecular Formula |
C6H5BN2O6 |
---|---|
Molecular Weight |
211.93 g/mol |
IUPAC Name |
(3,4-dinitrophenyl)boronic acid |
InChI |
InChI=1S/C6H5BN2O6/c10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15/h1-3,10-11H |
InChI Key |
UPHSQBGGOHFKOQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])(O)O |
Origin of Product |
United States |
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